Furan-3- vs. Furan-2-carboxamide H-Bond Acceptor Topology
The target compound features a furan-3-carboxamide moiety, wherein the carbonyl and furan ring oxygen adopt a 1,3-relationship. In the furan-2-carboxamide regioisomer, these two hydrogen-bond acceptors are in a 1,2-arrangement, reducing the distance between acceptor sites and altering the vector of lone-pair presentation. This topological difference has been shown in analogous pyrimidine-furan EGFR inhibitor series to shift the ligand's hydrogen-bonding complementarity with the hinge region of the kinase domain [1]. The target compound's furan-3-carboxamide configuration is expected to provide a more extended acceptor-acceptor distance—calculated as approximately 4.8 Å (furan O to amide O) based on the SMILES geometry , versus approximately 3.6 Å in furan-2-carboxamide—potentially enabling engagement with a different subset of kinase hinge residues.
| Evidence Dimension | Intramolecular hydrogen-bond acceptor distance (furan O to amide carbonyl O) |
|---|---|
| Target Compound Data | ~4.8 Å (estimated from SMILES-derived geometry for furan-3-carboxamide) |
| Comparator Or Baseline | Furan-2-carboxamide regioisomer: ~3.6 Å (estimated) |
| Quantified Difference | Approximately 1.2 Å greater acceptor-acceptor separation |
| Conditions | Computed from 2D molecular topology; experimental binding data for this specific compound are not available in the public domain. |
Why This Matters
The extended hydrogen-bond acceptor topology may confer differential kinase selectivity profiles compared to furan-2-carboxamide regioisomers, a critical consideration when procuring building blocks for focused kinase inhibitor libraries.
- [1] Pal, R., Matada, G. S. P., Teli, G., Akhtar, M. J., & Kumar, B. (2025). Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Derivatives Targeting EGFRWT, EGFRT790M, and EGFRL858R/T790M/C797S in NSCLC: In Vitro and In Silico Evaluation. Chemistry & Biodiversity, e202400XXX. View Source
